molecular formula C8H14N2O4S B8494337 1,3-bis-ethoxycarbonyl-S-methyl isothiourea

1,3-bis-ethoxycarbonyl-S-methyl isothiourea

Cat. No. B8494337
M. Wt: 234.28 g/mol
InChI Key: PHIKPDFYPILSFH-UHFFFAOYSA-N
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Patent
US05650511

Procedure details

2-Methyl-2-thiopseudourea sulfate (15 g; 53.9 mmol; 1 eq) was suspended in 20 mL of water and cooled to 0°-5° C. Ethyl chloroformate (29.2 g, 269 mmol; 5 eq) was added and the mixture was stirred for 5 minutes. Sodium hydroxide solution (25% w/w) was added drop-wise until the pH reached 8 (by pH paper). The white solid was collected by filtration and air dried to give 1,3-dicarboethoxy-2-methyl-2-thiopseudourea (22.2 g, 88%) as a white solid, mp 42°-44° C. A small portion was dried in vacuo for analysis.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13].[OH-:17].[Na+]>O>[C:12]([NH:10][C:8](=[N:9][C:12]([O:14][CH2:15][CH3:16])=[O:17])[S:7][CH3:6])([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(OCC)NC(SC)=NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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